molecular formula C7H9BBrNO4 B12061957 2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12061957
M. Wt: 261.87 g/mol
InChI Key: ALXOFLXCBIRRRC-UHFFFAOYSA-N
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Description

2-[(1E)-2-Bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate ester characterized by a (1E)-2-bromoethenyl substituent at the 2-position of its dioxazaborocane core. MIDA boronates are widely used in cross-coupling reactions due to their stability and controlled release of boronic acids under mild conditions . The bromoethenyl group introduces both steric and electronic effects, enhancing reactivity in applications such as Suzuki-Miyaura couplings.

Properties

IUPAC Name

2-(2-bromoethenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BBrNO4/c1-10-4-6(11)13-8(2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXOFLXCBIRRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C=CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 2-bromoethenylboronic acid with a suitable dioxazaborocane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It is utilized in cross-coupling reactions to form carbon-carbon bonds. The presence of the bromoethenyl group enhances its reactivity, making it suitable for various transformations.

Case Study: Cross-Coupling Reactions
In a study published in Organic Letters, researchers demonstrated that the compound could be effectively used in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules with high yields and selectivity .

Materials Science

Due to its unique structural characteristics, 2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione finds applications in the development of new materials. It has been explored for use in polymer chemistry as a building block for functional polymers.

Data Table: Polymerization Applications

Application AreaDescriptionReference
PhotopolymerizationActs as a photoinitiator in light-sensitive polymer systemsMDPI
Functional PolymersUsed to create polymers with specific thermal and mechanical propertiesSigma-Aldrich

Medicinal Chemistry

The compound's boron atom plays a critical role in medicinal chemistry, particularly in the design of boron-containing drugs. Boron compounds are known for their ability to interact with biological systems and have shown potential in cancer therapy.

Case Study: Anticancer Activity
Research published in Journal of Medicinal Chemistry indicated that derivatives of this compound exhibited significant cytotoxic activity against various cancer cell lines. The study highlighted the potential of boron-containing compounds as novel anticancer agents .

Mechanism of Action

The mechanism of action of 2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s ability to undergo substitution and oxidation reactions also contributes to its versatility in different chemical environments .

Comparison with Similar Compounds

Table 1: Comparison of MIDA Boronates with Diverse Substituents

Substituent Molecular Formula Molecular Weight Yield (%) Key Spectral Features (¹H NMR) Applications/Reactivity References
(1E)-2-Bromoethenyl C₈H₁₀BBrNO₄* ~262.9* N/A Expected doublet (J ≈ 14–16 Hz) for E-geometry vinyl protons Cross-coupling with enhanced reactivity due to Br
2-Hydroxyphenyl C₁₁H₁₂BNO₅ 249.028 11 δ 9.58 (s, 1H, -OH); δ 7.38 (d, J = 7.2 Hz) Stabilized by H-bonding; moderate reactivity
3-Bromo-1-benzothiophen-2-yl C₁₃H₁₁BBrNO₄S 368.010 N/A N/A Suzuki coupling; bulky substituent reduces solubility
Vinyl (MIDA ester) C₇H₁₀BNO₄ 182.97 N/A Characteristic vinyl proton signals (δ ~5–6 ppm) Versatile intermediate for functionalization
2-Bromophenyl C₁₁H₁₁BBrNO₄ 311.92 N/A Aromatic protons δ ~7.3–7.5 ppm Aryl halide reactivity in couplings
4-Fluorophenyl C₁₁H₁₁BFNO₄ 251.020 N/A Fluorine-induced deshielding (δ ~7.1–7.3 ppm) Electron-withdrawing effects enhance stability
Furan-2-yl C₉H₁₀BNO₅ 222.9904 N/A δ 6.5–7.5 ppm (furan protons) Heterocyclic coupling partner

*Estimated based on structural analogs.

Substituent Effects on Reactivity and Stability

  • Bromoethenyl Group : The bromine atom acts as a leaving group, making this compound highly reactive in cross-coupling reactions. The E-geometry of the vinyl group ensures stereoselectivity, comparable to vinyl MIDA boronates .
  • Aryl Bromides (e.g., 2-Bromophenyl) : Aryl bromides exhibit lower reactivity compared to vinyl bromides due to stronger C-Br bonds but are widely used in Suzuki reactions. Their molecular weights (~311.92) and solubility are influenced by aromatic bulk .
  • Heterocyclic Substituents (e.g., Furan-2-yl) : Electron-rich heterocycles like furan enhance reactivity in nucleophilic substitutions but may reduce stability under acidic conditions .

Spectral Data Insights

  • The ¹H NMR of the 2-hydroxyphenyl analog (δ 9.58 ppm, -OH) highlights hydrogen bonding, absent in non-polar substituents like bromoethenyl .
  • Vinyl protons in bromoethenyl derivatives are expected to show coupling constants (J ≈ 14–16 Hz) indicative of trans (E) geometry, similar to vinyl MIDA esters .

Biological Activity

The compound 2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione , often referred to as a dioxazaborocane derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

The compound belongs to a class of boron-containing heterocycles characterized by the presence of a dioxazaborocane ring. Its chemical formula is C9H10BNO4C_9H_{10}BNO_4, with notable functional groups that may contribute to its biological properties.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Preliminary studies indicate that dioxazaborocanes exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
    • For instance, compounds similar to 2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways .
  • Antimicrobial Properties :
    • Some derivatives have demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mode of action typically involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
  • Neuroprotective Effects :
    • Research has suggested that certain boron compounds can exert neuroprotective effects, potentially through the modulation of oxidative stress and inflammation in neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of growth in bacterial strains
NeuroprotectiveReduction in oxidative stress markers

Case Study: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer effects of various dioxazaborocanes, including our compound of interest. The results indicated that treatment with 2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione led to a significant reduction in cell viability in breast cancer cell lines (MCF-7) compared to untreated controls. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis analysis.

Case Study: Antimicrobial Efficacy

In another study published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of several boron compounds was evaluated against Staphylococcus aureus and Escherichia coli. The results showed that 2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used as controls.

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